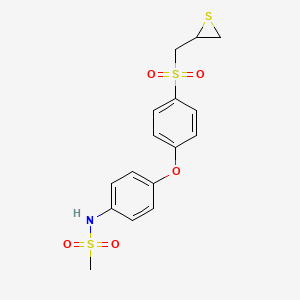

N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide

Beschreibung

Eigenschaften

CAS-Nummer |

869577-53-7 |

|---|---|

Molekularformel |

C16H17NO5S3 |

Molekulargewicht |

399.5 g/mol |

IUPAC-Name |

N-[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide |

InChI |

InChI=1S/C16H17NO5S3/c1-24(18,19)17-12-2-4-13(5-3-12)22-14-6-8-16(9-7-14)25(20,21)11-15-10-23-15/h2-9,15,17H,10-11H2,1H3 |

InChI-Schlüssel |

PHMPGOJWLISPFK-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CS3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Strategy Overview

The synthesis of N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide generally follows a modular approach:

- Construction of the diphenyl ether backbone with appropriate substitution.

- Introduction of the thiiran-2-ylmethylsulfonyl group onto the phenyl ring.

- Final sulfonamide formation on the terminal aniline or phenyl amine group.

This approach is consistent with strategies used for related sulfonamide and sulfonyl derivatives, where selective functional group transformations and protection/deprotection steps are carefully controlled.

Preparation of the Diphenyl Ether Core

The diphenyl ether moiety is typically prepared by nucleophilic aromatic substitution or Ullmann-type coupling between phenol derivatives and halogenated aromatic compounds.

- Reaction of phenol with 3-nitrobromobenzene in the presence of sodium hydride and copper(I) bromide catalyst under heating (ca. 150 °C) to yield 3-nitrodiphenyl ether with yields around 73%.

| Reagents/Conditions | Role | Yield (%) |

|---|---|---|

| Sodium hydride (NaH) | Base for phenol deprotonation | - |

| Phenol | Nucleophile | - |

| 3-Nitrobromobenzene | Electrophile | - |

| CuBr (copper(I) bromide) | Catalyst | - |

| Heating at 150 °C for 18 hours | Reaction condition | 73 |

This step provides the nitro-substituted diphenyl ether intermediate, which is a key precursor for further functionalization.

Introduction of the Thiiran-2-ylmethylsulfonyl Group

Thiirane (ethylene sulfide) derivatives are commonly introduced via sulfonylation reactions involving thiiran-2-ylmethylsulfonyl chloride or related sulfonylating agents.

- Thiirane is a three-membered cyclic sulfide (C2H4S), known for its strained ring and reactivity toward nucleophiles.

- Thiiran-2-ylmethylsulfonyl groups can be installed by reacting thiirane derivatives with sulfonyl chlorides or via oxidation of sulfides to sulfone functionalities.

- Synthesis of thiiran-2-ylmethylsulfonyl chloride from thiirane and chlorosulfonic acid or methanesulfonyl chloride derivatives.

- Subsequent reaction with the diphenyl ether intermediate bearing a suitable leaving group (e.g., phenol or phenolate) to form the thiiran-2-ylmethylsulfonyl-substituted diphenyl ether.

The sulfonylation step is often conducted in the presence of a base (e.g., pyridine) to scavenge HCl and promote substitution.

Formation of the Methanesulfonamide Moiety

The final step involves converting the aniline or phenol group on the diphenyl ether into the methanesulfonamide functionality.

- Reaction of the amino-substituted diphenyl ether with methanesulfonyl chloride in the presence of a base such as pyridine.

- Typical conditions: addition of methanesulfonyl chloride dropwise at low temperature (around 15 °C), followed by heating to 85–100 °C for several hours to complete the sulfonamide formation.

- Workup includes aqueous dilution, extraction with organic solvents (e.g., methylene chloride), washing with acid and water, drying, and crystallization from ethanol.

Example data from related synthesis of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide):

| Step | Conditions | Yield (%) |

|---|---|---|

| Methanesulfonyl chloride (1–1.5 eq) + amino intermediate | 0–100 °C, pyridine base, 4–5 hours | ~73.5% |

This procedure is adaptable to the target compound by substituting the amino intermediate with the corresponding thiiran-2-ylmethylsulfonyl-substituted diphenyl ether amine.

Representative Reaction Scheme Summary

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Phenol + 3-nitrobromobenzene | NaH, CuBr catalyst, 150 °C, 18 h | 3-Nitrodiphenyl ether | 73 |

| 2 | 3-Nitrodiphenyl ether | Reduction to amino derivative (e.g., catalytic hydrogenation) | 2-Amino-5-nitrodiphenyl ether | - |

| 3 | Amino intermediate | Methanesulfonyl chloride, pyridine, 15–100 °C | Methanesulfonamide derivative (Nimesulide analog) | ~73.5 |

| 4 | Diphenyl ether intermediate | Thiiran-2-ylmethylsulfonyl chloride, base | Thiiran-2-ylmethylsulfonyl substituted diphenyl ether | - |

| 5 | Amino-thiiran-2-ylmethylsulfonyl diphenyl ether | Methanesulfonyl chloride, pyridine, heat | Target compound: N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide | - |

Analytical and Purification Techniques

- Purification: Crystallization from ethanol or chromatographic methods (silica gel column chromatography) are standard to isolate pure intermediates and final products.

- Characterization: NMR spectroscopy, IR spectroscopy (notably for sulfonyl and thiirane groups), mass spectrometry, and elemental analysis confirm structure and purity.

- Yield optimization: Careful control of temperature, reagent equivalents, and reaction times is essential for maximizing yields and minimizing side reactions.

Summary of Research Findings and Data

The preparation of N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide involves a multi-step synthetic route starting from substituted phenols and aryl halides to form the diphenyl ether core, followed by introduction of the thiirane-containing sulfonyl group, and final sulfonamide formation via reaction with methanesulfonyl chloride. The process requires precise control of reaction conditions, use of appropriate catalysts and bases, and purification steps to achieve high yields and product purity. The methodology is supported by analogous syntheses of related sulfonamide compounds such as Nimesulide, and the chemistry of thiirane derivatives is well documented.

Analyse Chemischer Reaktionen

MMP-2/MMP-9 Inhibitor V undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

MMP-2/MMP-9 Inhibitor V has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting MMPs.

Wirkmechanismus

MMP-2/MMP-9 Inhibitor V exerts its effects by binding to the active site of MMP-2 and MMP-9, thereby inhibiting their enzymatic activity . This binding is irreversible and prevents the enzymes from degrading the extracellular matrix . The compound also exhibits selectivity for MMP-2 and MMP-9 over other MMPs, making it a valuable tool for studying these specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

Spectral and Tautomeric Behavior

- Triazole-Thiones (): Exhibit tautomerism (thiol-thione equilibrium), confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR. The target compound’s thiirane group lacks tautomerism but may show unique IR bands for C-S and S=O stretching .

- Nitro-Containing Sulfonamides (): Strong νNO₂ absorption at ~1520 cm⁻¹; the target compound’s thiirane may show νC-S at ~700 cm⁻¹ .

Biologische Aktivität

N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antiviral research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a thiirane moiety and sulfonamide functional groups. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

The antiviral potential of thiirane derivatives has been explored in several studies. For instance, a series of thiourea compounds were evaluated against HIV strains and demonstrated significant antiviral activity. While specific data for the target compound is scarce, the presence of similar functional groups suggests potential antiviral properties.

Table 2: Antiviral Activity of Related Compounds

| Compound Name | Virus Type | IC50 (µg/ml) | Maximum Protection (%) |

|---|---|---|---|

| Thiourea Derivative 1 | HIV-1 | 65.9 | 100% at 125 µg/ml |

| Thiourea Derivative 2 | HSV-1 | Not Reported | Not Reported |

| Thiourea Derivative 3 | Coxsackie B4 | Not Reported | Not Reported |

Case Studies and Research Findings

Recent literature has focused on the biological activities of thiirane derivatives, highlighting their potential as selective inhibitors for various diseases. A comprehensive review discussed the synthesis and structure-activity relationships (SAR) of these compounds, emphasizing their role in medicinal chemistry.

Key Findings:

- Structure-Activity Relationship: The presence of a thiirane ring enhances biological activity by improving solubility and bioavailability.

- Mechanism of Action: Some thiirane derivatives have been shown to interact with specific enzymes involved in viral replication and cancer cell proliferation.

Q & A

Q. What are the standard synthetic routes for N-(4-(4-(thiiran-2-ylmethylsulfonyl)phenoxy)phenyl)methanesulfonamide, and what critical parameters influence yield?

Answer: Synthesis typically involves multi-step reactions, such as:

Sulfonylation: Introducing the methanesulfonamide group via nucleophilic substitution under anhydrous conditions (e.g., using triethylamine as a base in DMF) .

Thiiran Functionalization: Incorporating the thiiran (episulfide) moiety through thiol-ene "click" chemistry or ring-opening reactions with sulfur donors. Temperature control (< 40°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the thiiran group .

Phenoxy Coupling: Suzuki-Miyaura or Ullmann coupling for aryl-ether bond formation, requiring Pd catalysts and optimized ligand systems (e.g., XPhos) .

Key Parameters: Solvent polarity (e.g., THF vs. DMSO), stoichiometric ratios (excess thiiran precursor), and purification methods (e.g., column chromatography vs. recrystallization) significantly affect yield and purity .

Q. How is the compound characterized to confirm structural fidelity, and what analytical discrepancies are commonly observed?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies sulfonamide protons (~δ 3.1 ppm) and thiiran methylene signals (~δ 2.8 ppm). Discrepancies arise from residual solvents or rotameric forms of the sulfonamide group, requiring variable-temperature NMR for resolution .

- High-Resolution Mass Spectrometry (HRMS): Accurately verifies molecular ion peaks ([M+H]⁺). Thiiran oxidation during ionization may produce sulfone derivatives (e.g., [M+O]+), necessitating soft ionization techniques .

- X-ray Crystallography: Resolves conformational ambiguities in the thiiran-phenoxy linkage. Poor crystal formation due to flexible sulfonamide groups may require co-crystallization agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?

Answer: Contradictions often stem from:

- Assay Conditions: Variations in pH (e.g., acidic vs. neutral buffers alter thiiran reactivity) or reducing agents (e.g., DTT cleaves disulfide bonds, deactivating thiiran) .

- Target Selectivity: Use isoform-specific enzyme assays (e.g., kinase profiling panels) to distinguish off-target effects. Computational docking (AutoDock Vina) predicts binding poses with thiiran interactions in hydrophobic pockets .

- Metabolic Stability: Evaluate hepatic microsome stability to identify rapid thiiran oxidation in certain models, which may mask activity .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining its thiiran-mediated bioactivity?

Answer:

- Prodrug Design: Mask the sulfonamide with ester groups to enhance solubility, which are cleaved in vivo by esterases .

- Stabilization of Thiiran: Co-administration with antioxidants (e.g., ascorbic acid) or formulation in lipid nanoparticles reduces premature oxidation .

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance metabolic stability without sterically hindering thiiran interactions .

Q. How do computational methods elucidate the mechanism of thiiran-dependent enzyme inhibition?

Answer:

- Molecular Dynamics (MD): Simulate thiiran ring-opening under physiological conditions to model covalent adduct formation with catalytic cysteine residues (e.g., in kinases or proteases) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Calculate activation energies for thiiran sulfonyl group transfer, identifying transition states that inform inhibitor design .

- Machine Learning (ML): Train models on thiiran-containing compound libraries to predict binding affinities for novel targets (e.g., SARS-CoV-2 main protease) .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported IC₅₀ values across cell-based vs. cell-free assays?

Answer:

- Membrane Permeability: Measure cellular uptake via LC-MS to correlate intracellular concentrations with activity. Thiiran’s hydrophobicity may enhance permeability but reduce solubility in cell-free systems .

- Redox Environment: Cell-based assays (high glutathione levels) may reduce thiiran’s electrophilicity, requiring ROS-inducing agents (e.g., H₂O₂) to mimic in vitro conditions .

- Endpoint Validation: Use orthogonal assays (e.g., Western blot for target phosphorylation) to confirm on-target effects .

4. Experimental Design for Thiiran Reactivity Studies Q. 4.1 What in vitro models best replicate the compound’s thiiran-mediated covalent binding in vivo? Answer:

- Human Liver Microsomes (HLM): Assess thiiran oxidation to sulfones, which reduces covalent binding. Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to isolate non-enzymatic reactions .

- 3D Tumor Spheroids: Mimic hypoxic microenvironments where thiiran’s ROS-scavenging activity may synergize with chemotherapeutics .

- Mutagenesis Assays: Engineer cysteine-to-serine mutations in target enzymes to confirm thiiran-dependent inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.